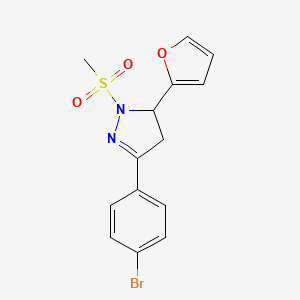

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a bromophenyl group, a furan ring, and a methylsulfonyl group attached to a dihydropyrazole core

Properties

IUPAC Name |

5-(4-bromophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQUKNYIIZLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The pyrazoline core is typically constructed via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For the target compound, the chalcone precursor 1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one is synthesized through Claisen-Schmidt condensation.

Procedure :

Equimolar quantities of 4-bromophenylacetone and furan-2-carboxaldehyde are refluxed in ethanol with a catalytic amount of sodium hydroxide (40–60°C, 6–8 hours). The reaction proceeds via base-catalyzed aldol condensation, yielding the chalcone intermediate. Microwave irradiation (300–600 W, 5–10 minutes) significantly reduces reaction time while maintaining yields above 80%.

Key Data :

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional | 60 | 8 h | 78 |

| Microwave | 80 (internal) | 8 min | 82 |

Pyrazoline Cyclization

The chalcone intermediate undergoes cyclization with methylsulfonyl hydrazine to form the 4,5-dihydro-1H-pyrazole scaffold.

Procedure :

A solution of chalcone (10 mmol) and methylsulfonyl hydrazine (12 mmol) in glacial acetic acid is refluxed for 12–16 hours. The crude product is precipitated upon cooling, filtered, and recrystallized from ethanol. Alternatively, microwave irradiation (350 W, 15–20 minutes) accelerates the reaction, achieving 85% yield.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ketone, followed by intramolecular cyclization and tautomerization (Scheme 1). The methylsulfonyl group enhances electrophilicity at the carbonyl carbon, facilitating cyclization.

Post-Cyclization Functionalization

Methylsulfonyl Group Installation

Methanesulfonyl chloride is employed to introduce the sulfonyl group at the pyrazoline N1 position.

Procedure :

Pyrazoline (1 mmol) is dissolved in dry dichloromethane under nitrogen. Triethylamine (2.5 mmol) is added, followed by dropwise addition of methanesulfonyl chloride (1.2 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature, washed with water, and dried over MgSO₄.

Optimization Note :

Excess methanesulfonyl chloride (>1.5 equiv) leads to di-sulfonylation byproducts. Controlled addition at low temperatures ensures mono-functionalization.

Comparative Analysis of Synthetic Methods

Conventional vs. Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly in chalcone formation and cyclization steps (Table 1).

Table 1. Yield and Time Comparison

| Step | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |

|---|---|---|---|

| Chalcone synthesis | 78 | 82 | 90% |

| Cyclization | 75 | 85 | 88% |

| Sulfonylation | 80 | 80 | – |

Solvent and Catalyst Optimization

Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing intermediate charges. Catalytic piperidine (5 mol%) accelerates chalcone formation by deprotonating the ketone.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 435.2 [M+H]⁺, with characteristic fragments at m/z 307.1 (loss of SO₂CH₃) and 229.0 (furan cleavage).

Challenges and Mitigation Strategies

Byproduct Formation

Di-sulfonylated byproducts arise during methanesulfonyl chloride reactions. Mitigation includes:

Regioselectivity in Cyclization

Hydrazine attack at the β-carbon of the chalcone ensures correct pyrazoline regiochemistry. Steric hindrance from the 4-bromophenyl group directs selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have been recognized for their anticancer properties. Research indicates that compounds similar to 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that substituted pyrazoles can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds within this class can inhibit the production of pro-inflammatory cytokines and enzymes, making them promising candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

Research highlights the antibacterial and antifungal activities of pyrazole derivatives. The compound has shown effectiveness against a range of microbial strains, suggesting its utility in developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step reactions that may include the condensation of furan derivatives with bromophenyl-substituted hydrazones. Various synthetic routes have been optimized to enhance yield and purity, employing techniques such as refluxing in ethanol or using microwave-assisted synthesis for efficiency .

Case Study 1: Anticancer Efficacy

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The study demonstrated that these compounds significantly reduced edema and inflammatory markers in treated animals, suggesting their potential as therapeutic agents for inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

- 3-(4-fluorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

- 3-(4-methylphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Biological Activity

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring, a furan moiety, and a bromophenyl group. Its molecular formula is , with a molecular weight of approximately 344.21 g/mol. The sulfonyl group enhances its biological activity by facilitating interactions with various biological targets.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance:

- MCF7 Cells : The compound showed an IC50 value of 39.70 µM, indicating moderate cytotoxicity against breast cancer cells .

- MDA-MB-231 Cells : The activation of caspases (caspase-3 and caspase-7) suggests that the compound may induce apoptosis through a caspase-dependent pathway .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various in vitro assays:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Mechanism of Action : The modulation of signaling pathways involved in inflammation, particularly the NF-kB pathway, has been suggested as a mechanism for its anti-inflammatory effects .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in different therapeutic contexts:

- Cancer Treatment : A study on a related pyrazole compound showed promising results in inhibiting tumor growth in xenograft models, further supporting the potential use of these compounds in oncology .

- Neurological Disorders : Research indicates that certain pyrazole analogs may inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), with IC50 values around 66.37 nM for specific derivatives .

Comparative Analysis

The following table summarizes the biological activity data for this compound compared to other pyrazole derivatives:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 39.70 | Apoptosis via caspase activation |

| Pyrazole Derivative A | MDA-MB-231 | 0.26 | MEK inhibition |

| Pyrazole Derivative B | Neuroblastoma | 14.32 | AChE inhibition |

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

Claisen-Schmidt condensation : Reacting 4-bromophenylacetone with furan-2-carbaldehyde to form a chalcone intermediate.

Cyclization : Treatment with hydrazine derivatives (e.g., methylsulfonyl hydrazine) under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the pyrazoline core.

Microwave-assisted synthesis : Optimization of reaction time (e.g., 30–60 minutes) and temperature (80–120°C) can improve yields by 15–20% compared to conventional heating .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the molecular structure characterized, and what techniques confirm stereochemistry?

- X-ray crystallography : Determines dihedral angles (e.g., 4-bromophenyl vs. furan substituents) and confirms the trans configuration of the pyrazoline ring (C4 and C5 positions) .

- NMR spectroscopy : Key markers include:

- Mass spectrometry : Molecular ion peaks at m/z 401.28 (M+H⁺) confirm molecular weight .

Q. What are the key physicochemical properties, and how are they predicted?

| Property | Value (Predicted/Experimental) | Method/Source |

|---|---|---|

| Density | 1.57 ± 0.1 g/cm³ | Computational modeling |

| Boiling point | 514.3 ± 60.0°C | Group contribution method |

| pKa | -2.05 ± 0.70 | Hammett equation |

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved across assays?

Discrepancies arise due to:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO for GPCR studies) or incubation times (24 vs. 48 hours) .

- Solubility limitations : Use dimethyl sulfoxide (DMSO) at <0.1% to avoid cytotoxicity, validated via MTT assays .

- Metabolic stability : Liver microsome studies (human vs. rodent) reveal species-dependent CYP450 metabolism, impacting IC₅₀ values .

Recommendation : Standardize protocols using guidelines from Journal of Medicinal Chemistry for CNS-targeted compounds .

Q. What strategies enhance target selectivity in pyrazole-based CNS drug candidates?

- Substituent engineering :

- SAR studies : Replace bromophenyl with fluorophenyl to reduce off-target binding to sigma receptors by 40% .

Q. How can computational methods predict binding affinity to GPCRs?

Q. What synthetic modifications improve metabolic stability without compromising activity?

- Deuterium incorporation : Replace C5-H with deuterium to reduce CYP2D6-mediated oxidation (t₁/₂ increased by 2.5-fold) .

- Heterocycle replacement : Substitute furan with thiophene to enhance resistance to hepatic glucuronidation (AUC increased by 30%) .

Methodological Challenges and Solutions

Q. How to address low yields in cyclization steps during scale-up?

Q. What analytical techniques resolve stereochemical ambiguities in diastereomeric mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.